molecular formula C10H14O5 B3032782 Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate CAS No. 51349-92-9

Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate

Cat. No. B3032782
CAS RN: 51349-92-9
M. Wt: 214.21 g/mol
InChI Key: OBOPQSIGGSCTEL-UHFFFAOYSA-N
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Description

Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate is a chemical compound that is part of a broader class of bicyclic structures with potential applications in pharmaceuticals and materials science. The compound's structure is characterized by a seven-membered ring fused with a five-membered ring, containing an oxygen atom and two ester groups. This structure is a derivative of the parent compound 7-oxabicyclo[2.2.1]heptane, which has been extensively studied for its reactivity and potential use in various chemical transformations .

Synthesis Analysis

The synthesis of dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate and its derivatives often involves multistep reactions, starting from readily available precursors such as dimethylfulvene and maleic anhydride . For instance, a four-step synthesis route has been described, yielding a well-functionalized intermediate for further chemical modifications . Additionally, the Fisher esterification process has been employed to prepare related compounds, which are then characterized using various analytical techniques .

Molecular Structure Analysis

The molecular structure of dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate derivatives has been elucidated using spectroscopic methods such as FT-IR, 1H- and 13C-NMR, and single-crystal X-ray diffraction . These studies reveal the spatial arrangement of atoms within the molecule and the presence of functional groups that can participate in further chemical reactions.

Chemical Reactions Analysis

Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate and its analogs undergo various chemical reactions, including Diels-Alder reactions under high pressure , electrophilic bromination , and 1,3-dipolar cycloadditions . These reactions lead to the formation of new compounds with different structural frameworks, demonstrating the versatility of the parent compound in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate derivatives are influenced by their molecular structure. For example, the crystalline state of these compounds can be characterized by their melting points, solubility, and thermal stability, as determined by techniques like TGA-DSC . The presence of ester groups also affects the compound's reactivity, making it a suitable candidate for further functionalization.

Relevant Case Studies

Several studies have explored the potential of dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate derivatives in medicinal chemistry. For instance, allylic esters derived from the parent compound have been evaluated for their antitumor properties, with some showing significant inhibitory activity in tissue culture assays . Moreover, the synthesis of chiral naphthyridine analogs has led to compounds with potent antibacterial activity and reduced side effects, highlighting the therapeutic potential of these bicyclic structures .

Scientific Research Applications

Synthesis and Chemical Properties

Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate has been utilized in various chemical syntheses. A key example is its use in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid, demonstrating its utility in creating complex bicyclic structures (Kubyshkin et al., 2007). Additionally, it has been used in the synthesis of optically active 7-oxabicyclo[2.2.1]heptanes, contributing to the field of stereochemistry and the production of enantiomerically pure compounds (Das et al., 1987).

Cytotoxicity and Antitumor Potential

Dimethyl 7-oxabicyclo[2.2.1]heptane-3,4-dicarboxylate derivatives have shown significant cytotoxicity in tissue culture assays, highlighting their potential in antitumor research. This includes studies on the structure-activity relationships of epoxide derivatives of 7-oxabicyclo[2.2.1]heptane, which revealed that certain modifications in the compound can lead to the loss of cytotoxic activity, thus providing insights into the design of potential antitumor agents (Anderson & Dewey, 1977). Furthermore, derivatives of this compound have been investigated for their potency against leukemia in tissue culture assays (Anderson, Dewey & Mulumba, 1979).

Molecular Structure Studies

The molecular structure of 7-oxanorbornane, a related compound, has been extensively studied using techniques like gas electron diffraction. These studies provide valuable information on bond lengths and angles, contributing to a better understanding of the molecular geometry and electronic structure of these types of compounds (Oyanagi et al., 1975).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle it with care and follow all safety guidelines.

properties

IUPAC Name

dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-13-9(11)5-3-7-8(15-7)4-6(5)10(12)14-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOPQSIGGSCTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(O2)CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392492
Record name dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate

CAS RN

51349-92-9
Record name dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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